

# Toxicological Profile of BO-1236: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: BO-1236

Cat. No.: B1667345

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## Introduction

**BO-1236** is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor, Epidermal Growth Factor Receptor (EGFR), with a particular potency against the T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. This document provides a comprehensive overview of the preclinical toxicological profile of **BO-1236**, intended for researchers, scientists, and drug development professionals. The studies summarized herein were conducted in compliance with Good Laboratory Practice (GLP) regulations.

## Acute Toxicity

Acute toxicity studies were conducted to determine the potential for adverse effects following a single high dose of **BO-1236**.

## Data Presentation

Study Type	Species	Route of Administration	LD50 (mg/kg)	95% Confidence Interval (mg/kg)	Key Observations
Single Dose	Sprague-Dawley Rat	Oral (gavage)	1500	1350 - 1650	Decreased activity, piloerection, reversible weight loss at doses >1000 mg/kg.
Single Dose	Beagle Dog	Oral (capsule)	>1000	Not Applicable	Emesis at doses >500 mg/kg. No mortality observed at the highest dose tested.

### Experimental Protocols

- Rat Acute Oral Toxicity: A single dose of **BO-1236** was administered by oral gavage to fasted Sprague-Dawley rats. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose. A full necropsy was performed on all animals at the end of the observation period. The LD50 was calculated using the moving average method.
- Dog Acute Oral Toxicity: Single oral doses were administered via gelatin capsules to fasted beagle dogs. The study was conducted as a dose escalation design. Animals were monitored for clinical signs, mortality, and body weight changes for 14 days.

## Repeat-Dose Toxicity

Repeat-dose toxicity studies were performed to characterize the toxicological effects of **BO-1236** after daily administration over a prolonged period.

### Data Presentation

Study Duration	Species	Route	NOAEL (mg/kg/day)	Target Organs	Key Findings
28-Day	Sprague-Dawley Rat	Oral	50	Skin, Liver, GI Tract	Dose-dependent skin rashes, elevated liver enzymes (ALT, AST), and gastrointestinal inflammation.
28-Day	Beagle Dog	Oral	30	Skin, GI Tract, Eyes	Dose-dependent dermatitis, diarrhea, and reversible corneal opacities.
90-Day	Sprague-Dawley Rat	Oral	40	Skin, Liver, GI Tract	Similar to 28-day study, with increased severity of skin lesions.

## Experimental Protocols

- 28-Day and 90-Day Oral Toxicity Studies: **BO-1236** was administered daily by oral gavage (rats) or capsules (dogs) for the specified duration. In-life observations included clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (dogs only). At termination, blood and urine samples were collected for hematology, clinical chemistry, and urinalysis. A full necropsy and histopathological examination of a comprehensive list of tissues were performed. The No-Observed-Adverse-Effect Level (NOAEL) was determined

as the highest dose at which no significant treatment-related adverse findings were observed.

## Genotoxicity

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of **BO-1236**.

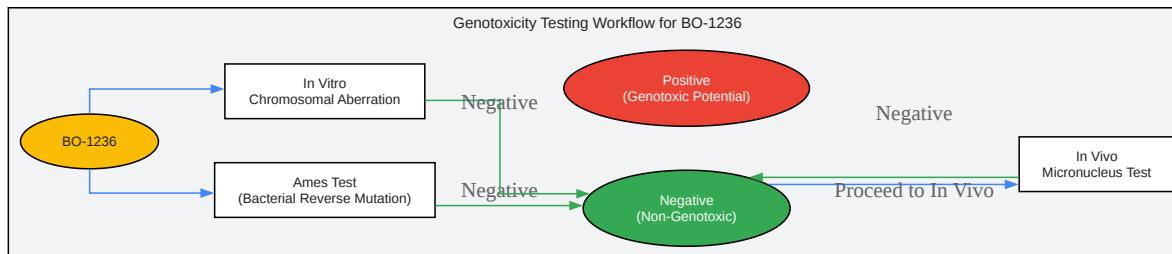
### Data Presentation

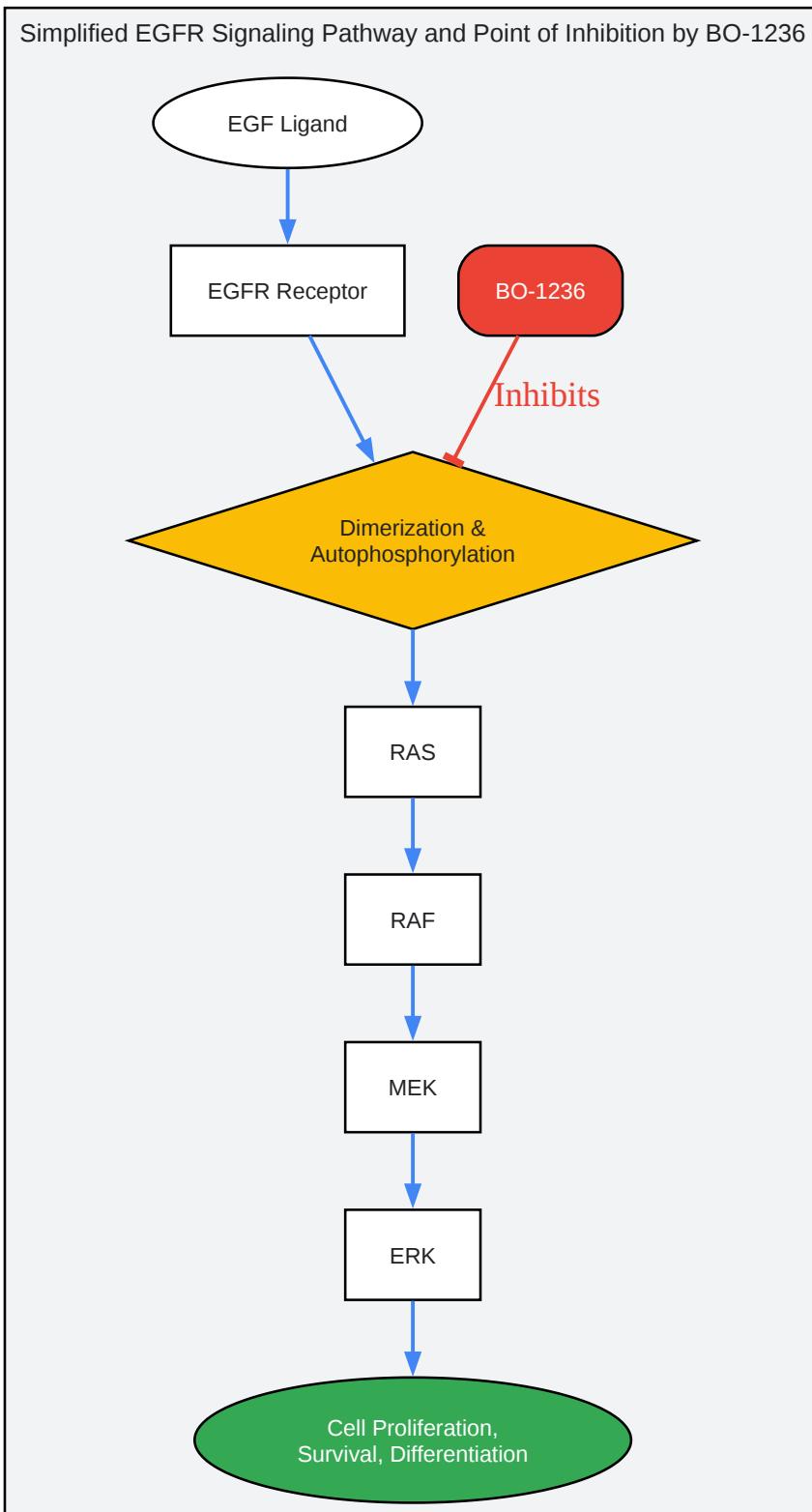
Assay	Test System	Metabolic Activation	Concentration/Dose Range	Result
Ames Test	S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)	With and Without S9	0.5 - 5000 µg/plate	Negative
Chromosomal Aberration	Human Peripheral Blood Lymphocytes	With and Without S9	10 - 1000 µg/mL	Negative
In Vivo Micronucleus	Rat Bone Marrow	N/A	250, 500, 1000 mg/kg	Negative

### Experimental Protocols

- Ames Test: The bacterial reverse mutation assay was performed using *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537, and *Escherichia coli* strain WP2 uvrA, with and without metabolic activation (S9 fraction).
- Chromosomal Aberration Assay: Human peripheral blood lymphocytes were exposed to **BO-1236** in vitro, with and without S9 metabolic activation. Cells were harvested at metaphase and analyzed for chromosomal aberrations.
- In Vivo Micronucleus Test: Rats were administered **BO-1236** by oral gavage. Bone marrow was collected at 24 and 48 hours post-dose, and polychromatic erythrocytes were analyzed

for the presence of micronuclei.





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